2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2S/c1-5-24-12-15(18(22-24)27-7-3)17-20-21-19(25(17)6-2)28-13-16(26)23-10-8-14(4)9-11-23/h12,14H,5-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWBDYDCHZJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that incorporates multiple heterocyclic structures, suggesting a diverse range of potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on current research findings.
Structural Overview
The compound features:
- Pyrazole and Triazole Rings : Known for their medicinal properties.
- Thioether Linkage : Enhancing lipophilicity and possibly influencing pharmacokinetics.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and triazole have been shown to inhibit various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| 5-(3-Ethoxyphenyl)-4-methyltriazole | Antifungal | |
| 4-Methylthioquinazoline | Anticancer | |
| Pyrazole derivatives | Antimicrobial against E. coli and S. aureus |
In a study by Burguete et al., a series of pyrazole compounds demonstrated promising activity against E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .
Anti-inflammatory Activity
Compounds derived from pyrazole structures have been evaluated for anti-inflammatory effects. For example, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
- Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.
Synthesis Pathway
The synthesis of 2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple synthetic steps:
- Formation of the Pyrazole Ring : Reaction of ethyl acetoacetate with hydrazine hydrate.
- Triazole Formation : Reaction with thiosemicarbazide under acidic conditions.
- Final Modifications : Introducing the piperidine moiety and other functional groups to enhance biological activity .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Studies : Compounds similar in structure have shown promising results in inhibiting cancer cell lines.
- Antimicrobial Testing : Various derivatives have been tested against a range of microbial pathogens with varying degrees of success.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily explored for its antimicrobial and anti-inflammatory properties . The presence of the triazole and pyrazole moieties is known to enhance biological activity, making it a candidate for drug development against various pathogens and inflammatory diseases. Research indicates that derivatives of triazoles have been effective in treating fungal infections and certain types of cancer due to their ability to inhibit key enzymes involved in pathogen metabolism .
Mechanism of Action
The mechanism of action for this compound involves:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This action is crucial in antimicrobial activity, where inhibiting bacterial enzymes can lead to cell death .
- Receptor Modulation : The compound may also interact with cellular receptors, influencing signal transduction pathways that regulate inflammation and immune responses .
Biological Research
Biological Assays
In biological research, this compound is utilized in assays to study:
- Enzyme Activity : Its ability to inhibit or activate enzymes makes it a useful tool for understanding biochemical pathways.
- Cellular Interactions : The compound's interactions with cellular receptors can provide insights into receptor biology and drug design .
Industrial Applications
Synthesis Intermediates
This compound serves as an intermediate in the synthesis of other complex molecules, including:
- Agrochemicals : Its unique structure allows for modifications that can lead to the development of new pesticides or herbicides.
- Dyes and Pigments : The chemical properties of the compound make it suitable for use in the production of synthetic dyes .
Case Studies
Several studies have highlighted the efficacy of compounds similar to 2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl...} in clinical settings:
- Antifungal Activity : A study demonstrated that derivatives exhibited potent antifungal activity against resistant strains of Candida species, suggesting potential for therapeutic use in immunocompromised patients .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures reduced inflammation markers in animal models, showcasing their potential as anti-inflammatory agents .
Q & A
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR) or GPCRs, focusing on sulfanyl and piperidinyl groups as key pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR analysis : Correlate substituent electronegativity (e.g., ethoxy vs. methyl groups) with inhibitory potency .
What methods validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours. Ethyl and methyl groups enhance stability in acidic environments .
- Thermal gravimetric analysis (TGA) : Determine decomposition thresholds (>200°C suggests suitability for oral formulations) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware mitigates this .
How can synthetic byproducts be identified and minimized?
Q. Basic Research Focus
- HPLC-MS : Detect impurities (e.g., unreacted triazole intermediates or oxidized sulfanyl byproducts) .
- Reaction monitoring : In-situ FTIR tracks carbonyl and amine group consumption .
- Catalyst screening : Transition metals (e.g., Pd/C) reduce side reactions during cross-coupling steps .
What pharmacological profiling approaches are recommended for target validation?
Q. Advanced Research Focus
- Kinase profiling panels : Screen against 50+ kinases at 1 µM to identify off-target effects .
- Cellular uptake studies : Radiolabel the compound with or to quantify intracellular accumulation .
- In vivo PK/PD : Monitor plasma half-life in rodent models; piperidinyl groups often enhance blood-brain barrier penetration .
How does the sulfanyl-thione tautomerism influence reactivity?
Q. Advanced Research Focus
- Tautomer equilibrium : Use -NMR in DMSO-d to detect thione (-SH) vs. thiol (-S-) forms, which affect nucleophilic reactivity .
- Reactivity assays : Compare alkylation rates with iodoacetamide to quantify accessible thiol groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
